T-611 hydrochloride
Description
T-611 hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
350607-80-6 |
|---|---|
Molecular Formula |
C13H17ClN6O3 |
Molecular Weight |
340.76 g/mol |
IUPAC Name |
(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H16N6O3.ClH/c1-9-7-22-6-5-18(9)13-15-10(2)11(19(20)21)12(16-13)17-4-3-14-8-17;/h3-4,8-9H,5-7H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
APIOOIIYTVVHCO-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl |
Canonical SMILES |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-611 hydrochloride typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could affect the reaction.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle greater volumes of reactants.
Automation: Employing automated systems to monitor and control reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
T-611 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: Substitution reactions involve replacing one functional group in the molecule with another.
Common Reagents and Conditions
The reactions involving this compound often use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce oxidized derivatives with different functional groups.
Reduction: Can yield reduced forms with altered chemical properties.
Substitution: Can result in substituted compounds with new functional groups.
Scientific Research Applications
T-611 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of T-611 hydrochloride involves its interaction with specific molecular targets and pathways. This compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Modulate Enzyme Activity: Affect the activity of enzymes involved in various metabolic pathways.
Alter Gene Expression: Influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
T-611 hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ambroxol Hydrochloride: Used as a mucolytic agent in the treatment of respiratory diseases.
Bromhexine Hydrochloride: Another mucolytic agent with similar applications but different chemical properties.
Uniqueness
This compound stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields.
Q & A
Q. What safety protocols are essential when handling T-611 hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Glove material must be impermeable and resistant to chemical penetration, though specific recommendations depend on penetration tests .
- Ventilation: Work in a fume hood to avoid inhalation of toxic decomposition products, especially under high temperatures or reactive conditions .
- Storage: Store in airtight containers at -20°C, protected from light and moisture. Avoid incompatible materials like strong acids/alkalis or oxidizing agents .
- Waste Disposal: Follow institutional guidelines for hazardous waste, as decomposition products (e.g., toxic fumes under fire conditions) require specialized handling .
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
-
Purity Analysis: Use HPLC (≥98% purity threshold) and mass spectrometry to confirm molecular weight and detect impurities (e.g., related compounds or degradation products) .
-
Solubility Profiling: Conduct solubility tests in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO) to guide formulation design. Example
Solvent Solubility (mg/mL) Water 10.2 DMSO 25.6 -
Dissolution Testing: Use USP apparatus to evaluate dissolution rates under simulated physiological conditions .
Q. What analytical techniques validate this compound’s stability in experimental formulations?
Methodological Answer:
-
Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions to identify degradation pathways .
-
Stability-Indicating Assays: Employ HPLC-UV or UPLC-MS to quantify degradation products. Example stability
Condition Degradation (%) Major Degradant 40°C, 75% RH 2.1 Oxidized form pH 9.0, 25°C 5.8 Hydrolyzed form
Advanced Research Questions
Q. How to design experiments to assess this compound’s therapeutic efficacy in preclinical models?
Methodological Answer:
-
Factorial Design: Optimize variables (e.g., dose, administration route) using a 2^k factorial approach. Example factors:
Factor Level 1 Level 2 Dose (mg/kg) 10 50 Route Oral Intravenous -
In Vitro/In Vivo Bridging: Use cell-based assays (e.g., IC50 determination) followed by rodent efficacy studies. Validate pharmacokinetic (PK) parameters (Cmax, AUC) via LC-MS/MS .
Q. How to resolve contradictions in pharmacokinetic data across studies?
Methodological Answer:
- Sensitivity Analysis: Identify variables causing discrepancies (e.g., bioanalytical methods, animal strain differences). For example, LC-MS/MS vs. ELISA may yield varying bioavailability estimates .
- Meta-Analysis Framework: Pool data from multiple studies and apply statistical models (e.g., random-effects) to account for heterogeneity. Report confidence intervals and p-values for inter-study variability .
- Replication Studies: Repeat experiments under standardized conditions (e.g., fixed dose, fasting state) to isolate confounding factors .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
-
Quality-by-Design (QbD): Use DOE to optimize synthesis parameters (e.g., reaction time, temperature). Example optimization table:
Parameter Range Tested Optimal Value Reaction Temp. 60–80°C 70°C Catalyst Amount 1–3% 2% -
Process Analytical Technology (PAT): Implement real-time monitoring via FTIR or Raman spectroscopy to ensure consistent impurity profiles .
Q. How to address discrepancies in toxicological profiles between in vitro and in vivo studies?
Methodological Answer:
- Mechanistic Toxicology: Compare in vitro cytotoxicity (e.g., IC50 in hepatocytes) with in vivo liver enzyme data (ALT/AST levels). Discrepancies may arise from metabolic activation differences .
- Interspecies Scaling: Apply allometric models to extrapolate rodent toxicity data to humans, adjusting for metabolic rate and body surface area .
Q. What methodologies ensure reproducibility in this compound research?
Methodological Answer:
- Data Documentation: Use electronic lab notebooks (ELNs) to record raw data, instrument settings, and environmental conditions (e.g., humidity, temperature) .
- Independent Verification: Collaborate with third-party labs to validate key findings (e.g., efficacy, stability) .
- Pre-registration: Submit experimental protocols to repositories like Open Science Framework to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
